methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate
Description
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate is a synthetic small molecule featuring a coumarin (2H-chromen-2-one) core substituted with a chlorine atom at position 4. The structure includes an α,β-unsaturated carbonyl system (propen-1-en-1-yl group) conjugated to a benzoate ester (methyl 4-substituted benzoate). This compound shares structural motifs with bioactive molecules, such as protease inhibitors and ubiquitination regulators, due to its reactive enone system and aromatic substituents .
Properties
IUPAC Name |
methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO5/c1-25-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21)7-9-18(14)26-20(16)24/h2-11H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHFYHIBOPGTFK-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride.
O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with 4-chlorobenzoyl chloride in the presence of a slight excess of triethylamine in dichloromethane at 20°C for 1 hour.
Esterification: The resulting intermediate is then esterified with methyl benzoate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), affecting neurotransmitter levels and signaling pathways.
Anticancer Activity: It may inhibit tumor angiogenesis and microtubule polymerization, leading to reduced tumor growth and metastasis.
Antioxidant Properties: The compound can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₁₃ClO₆ (inferred from a hydroxyl analog in ).
- Molecular Weight : ~364.77 g/mol (calculated based on substitution of -Cl for -OH in the hydroxyl analog).
- Functional Groups : Chlorocoumarin, α,β-unsaturated ketone, methyl benzoate.
The α,β-unsaturated carbonyl group is a critical pharmacophore, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues in enzymes), a feature exploited in enzyme inhibitors .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate with three related compounds:
Coumarin-Based Analogs
The hydroxyl-substituted analog (C₂₀H₁₄O₆, ) differs only by the replacement of the 6-chloro group with a hydroxyl. The chloro group in the target compound may enhance metabolic stability compared to the hydroxyl analog .
Indole-Containing Analog (Compound 14)
Compound 14 (C₁₉H₁₅NO₅) replaces the chlorocoumarin with an indole moiety. Indole derivatives are known for protease inhibition due to their planar aromatic structure and hydrogen-bonding capacity. The α,β-unsaturated carbonyl group in both compounds suggests a shared mechanism of covalent interaction with enzyme active sites .
HOIPIN Series (LUBAC Inhibitors)
HOIPIN-1 and HOIPIN-8 () are structurally distinct but share the α,β-unsaturated carbonyl motif. HOIPIN-8, with difluoro and pyrazole substituents, exhibits enhanced potency (IC₅₀ ~0.5 µM) compared to HOIPIN-1 (IC₅₀ ~5 µM). The target compound’s chlorocoumarin group may similarly fine-tune electron density and steric effects for target selectivity .
Research Findings and Mechanistic Insights
Role of the α,β-Unsaturated Carbonyl Group
The enone system in the target compound and its analogs is critical for covalent inhibition. For example:
- HOIPIN-1 inhibits LUBAC by forming a Michael adduct with cysteine residues in the HOIP subunit .
- Compound 14’s indole-enone system may interact with protease active sites via similar mechanisms .
Substituent Effects on Bioactivity
- Chlorine vs. Hydroxyl : The 6-chloro group in the target compound likely increases lipophilicity (clogP ~3.5) compared to the hydroxyl analog (clogP ~2.1), improving membrane permeability.
Biological Activity
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate, a compound derived from the flavonoid family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
It features a chloro-substituted chromenone moiety, which is critical for its biological activity. The molecular weight is approximately 352.75 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 32 |
The compound exhibited significant activity against Staphylococcus aureus, a common pathogen associated with skin infections and MRSA strains, indicating its potential as an alternative antibacterial agent .
Anti-inflammatory Properties
This compound has also shown promise in reducing inflammation.
The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated a reduction in these cytokines when treated with the compound, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .
Anticancer Activity
Flavonoids are known for their anticancer properties, and this compound is no exception.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate that the compound has a moderate to strong cytotoxic effect on these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
